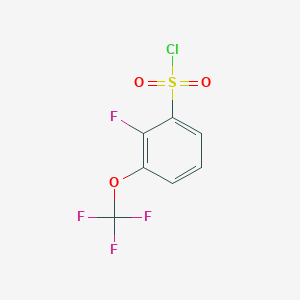

2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride

Descripción

2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a sulfonyl chloride (-SO₂Cl) group at position 1, a fluorine atom at position 2, and a trifluoromethoxy (-OCF₃) group at position 3. This compound is of significant interest in medicinal chemistry and agrochemical synthesis due to the electron-withdrawing effects of its substituents, which enhance its reactivity in nucleophilic substitution and coupling reactions.

Propiedades

IUPAC Name |

2-fluoro-3-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O3S/c8-16(13,14)5-3-1-2-4(6(5)9)15-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLCZHMJLDXFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategies

The preparation methods generally follow two main synthetic routes:

- Route A: Direct Sulfonyl Chloride Formation via Sulfonation and Chlorination

- Route B: Oxychlorination of Alkylsulfonyl Precursors

These routes are adapted from closely related compounds such as 2-fluoro-6-(trifluoromethyl)benzene-1-sulfonyl chloride, providing a valuable framework due to structural similarity and analogous reactivity.

This approach involves the introduction of the sulfonyl chloride group onto the aromatic ring, typically starting from a fluorinated trifluoromethoxybenzene derivative.

- Sulfonation: Introduction of a sulfonic acid group (-SO3H) onto the aromatic ring using reagents such as chlorosulfonic acid or sulfur trioxide complexes.

- Chlorination: Conversion of the sulfonic acid to sulfonyl chloride using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

- Use of polar solvents such as dichloromethane or sulfolane to facilitate sulfonation.

- Temperature control between 0°C to 100°C to avoid decomposition or side reactions.

- Use of phase transfer catalysts to improve reaction efficiency.

- Straightforward and scalable.

- High purity of product achievable with proper work-up.

Preparation Route B: Oxychlorination of Alkylsulfonyl Precursors

This method is detailed in patent literature for structurally similar compounds, such as 2-fluoro-6-trifluoromethyl benzene sulfonyl chloride, and can be adapted for 2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride.

- Starting from 2-fluoro-3-(trifluoromethoxy)-alkylsulfonyl benzene (e.g., methyl, ethyl, or propyl sulfones).

- The alkylsulfonyl benzene is subjected to oxychlorination using chlorine gas in the presence of acidic solvents.

- Solvents employed include concentrated hydrochloric acid, concentrated nitric acid, fuming nitric acid, or formic acid.

- The reaction proceeds under mild conditions (50–70°C) with continuous stirring.

- After reaction completion, the mixture is cooled, and the product is isolated by phase separation, washing, drying, and purification.

Reaction Parameters and Yields:

| Parameter | Range/Value |

|---|---|

| Molar ratio (alkylsulfonyl benzene : solvent) | 1 : 1.5 to 1 : 20 |

| Molar ratio (alkylsulfonyl benzene : chlorine) | 1 : 4 to 1 : 6 |

| Reaction temperature | 50–70°C |

| Reaction time | 4–6 hours |

| Product yield | > 90% |

| Product purity | > 97% |

- Raw materials are readily available.

- Mild reaction conditions reduce side reactions.

- High yield and purity suitable for industrial production.

- Simple operation and easy scalability.

Detailed Example from Patent Literature

A representative synthesis from patent CN104961662B describes the preparation of 2-fluoro-6-trifluoromethyl benzene sulfonyl chloride, which can be adapted for the trifluoromethoxy analogue:

- In a 500 mL flask equipped with mechanical stirring and temperature control, 48.6 g of 2-fluoro-6-trifluoromethyl-alkylsulfonyl benzene is mixed with 152.1 g of 36% concentrated hydrochloric acid and 29.1 g of 65% concentrated nitric acid.

- The mixture is warmed to 70°C, and 56.8 g of chlorine gas is passed in over 5 hours.

- After reaction completion (monitored by liquid chromatography), the mixture is cooled and extracted.

- The organic layer is washed successively with water, 10% sodium bisulfite solution, and water again.

- Drying over anhydrous magnesium sulfate and filtration yields the sulfonyl chloride product with 97.1% purity and 90.2% yield.

Additional Considerations and Catalysts

- Phase transfer catalysts such as tetrabutylammonium bromide or chloride can be used to enhance nucleophilic substitution steps when converting sulfonyl chlorides.

- Polar aprotic solvents like DMSO, DMF, or sulfolane facilitate the fluorination steps and improve reaction rates.

- Temperature control is critical to avoid decomposition or over-chlorination, with typical reaction temperatures ranging from 100°C to 400°C in fluorination steps.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfonation + Chlorination | 2-Fluoro-3-(trifluoromethoxy)benzene | Chlorosulfonic acid, SOCl2 or PCl5 | 0–100°C, polar solvents | 80–90 | >95 | Classical approach, scalable |

| Oxychlorination of Alkylsulfonyl | 2-Fluoro-3-(trifluoromethoxy)-alkylsulfonyl benzene | Cl2, HCl, HNO3, or formic acid | 50–70°C, 4–6 h | >90 | >97 | Mild conditions, high yield, industrially viable |

Research Findings and Industrial Relevance

- The oxychlorination method offers a practical route with mild conditions and high yields, making it suitable for industrial-scale synthesis.

- The use of mixed acid solvents (HCl and HNO3) and controlled chlorine dosing ensures selective sulfonyl chloride formation without over-chlorination.

- Purification steps involving washing with sodium bisulfite effectively remove residual chlorine and impurities.

- The method is supported by patent literature and verified by chromatographic analysis showing product purity exceeding 97%.

Análisis De Reacciones Químicas

2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamide derivatives.

Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include amines, palladium catalysts, and boron reagents. The major products formed from these reactions are typically sulfonamide derivatives and coupled aromatic compounds.

Aplicaciones Científicas De Investigación

Drug Development

The compound is utilized in synthesizing pharmaceuticals targeting specific biological pathways. The trifluoromethoxy group enhances metabolic stability and bioavailability, making it valuable in drug design. Notably, compounds derived from this sulfonyl chloride have shown promise in developing anti-inflammatory and anticancer agents.

Biological Modifications

It facilitates the modification of proteins and peptides, allowing researchers to study interactions within biological systems. This application is crucial for understanding enzyme mechanisms and receptor-ligand interactions.

Anticancer Research

Research indicates that sulfonamide derivatives derived from this compound exhibit cytotoxic activity against various cancer cell lines. For example, certain derivatives have been shown to inhibit cell proliferation in breast cancer models through apoptosis induction mechanisms.

Data Tables

The following table summarizes the key applications and findings related to 2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride:

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Development | Synthesis of pharmaceuticals | Enhances metabolic stability and bioavailability |

| Biological Modifications | Modifying proteins/peptides | Insights into enzyme mechanisms and receptor interactions |

| Anticancer Research | Cytotoxic activity | Significant growth inhibition in MCF-7 breast cancer cells |

Case Study 1: Anticancer Activity

In a study focusing on sulfonamide derivatives derived from this compound, researchers observed significant growth inhibition in MCF-7 breast cancer cells. The IC50 values were comparable to established chemotherapeutic agents, highlighting the potential of these compounds as anticancer agents.

Case Study 2: Enzyme Inhibition

Another investigation explored the enzyme inhibitory properties of derivatives synthesized from this sulfonyl chloride. Compounds demonstrated effective inhibition of carbonic anhydrase, suggesting applications in treating conditions related to altered bicarbonate levels.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride involves its strong electrophilic nature, which allows it to react readily with nucleophiles. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophilic attack . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride with structurally related sulfonyl chlorides and benzoyl chlorides, focusing on molecular properties, substituent effects, and reactivity.

Table 1: Comparative Analysis of Structural and Physical Properties

Key Comparative Insights

Substituent Effects on Reactivity

- The target compound’s 2-fluoro and 3-trifluoromethoxy groups create a synergistic electron-withdrawing effect, enhancing the electrophilicity of the sulfonyl chloride group compared to analogs like 3-(trifluoromethyl)benzene-1-sulfonyl chloride .

- 3-Chloro-4-(trifluoromethoxy)benzene-1-sulfonyl chloride has a chlorine atom at position 3, which increases steric hindrance and may reduce reaction rates in bulky nucleophilic environments.

Physical Properties

- Trifluoromethanesulfonyl chloride has a significantly lower molecular weight (168.52 vs. 274.61) and higher volatility (boiling point 29–32°C), making it more suitable for gas-phase reactions.

- The difluoroethoxy group in 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride contributes to its higher molecular weight (332.65) and reduced solubility in polar solvents.

Synthetic Considerations

- Synthesis of the target compound likely parallels methods used for 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)benzene-1-sulfonyl chloride , involving nucleophilic displacement under alkaline conditions.

- In contrast, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride requires multi-step reactions with thiolation reagents and sodium hydride, reflecting the complexity of introducing alkoxy substituents.

Safety and Handling

- While specific hazard data for the target compound are unavailable, sulfonyl chlorides generally require precautions against moisture and corrosivity. Trifluoromethanesulfonyl chloride explicitly warns against eye contact, a common precaution for this class.

Actividad Biológica

2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is a fluorinated aromatic compound with potential applications in medicinal chemistry. Its unique structural features, including the trifluoromethoxy group and sulfonyl chloride moiety, suggest diverse biological activities and interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFOS

- Molecular Weight : 260.62 g/mol

- CAS Number : 1803597-54-7

- Structure : The compound features a benzene ring substituted with a fluorine atom, a trifluoromethoxy group, and a sulfonyl chloride functional group.

Biological Activity Overview

The biological activity of 2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride can be categorized into several key areas:

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. The presence of the trifluoromethoxy group may contribute to increased lipophilicity, facilitating membrane penetration and enhancing antibacterial efficacy against various pathogens.

Enzyme Inhibition

Fluorinated sulfonyl chlorides have been studied for their ability to inhibit specific enzymes. For instance, compounds with similar structures have shown inhibitory effects on serine proteases and other targets involved in metabolic pathways. The sulfonyl chloride moiety is particularly reactive, allowing for covalent modification of enzyme active sites.

Case Studies

- Antibacterial Properties : A study demonstrated that derivatives of sulfonyl chlorides, including those with trifluoromethoxy substitutions, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and function .

- Enzyme Targeting : Research on related compounds has revealed their potential as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. These studies suggest that the trifluoromethoxy group enhances binding affinity through hydrophobic interactions .

The biological mechanisms through which 2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride exerts its effects include:

- Covalent Bond Formation : The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to irreversible inhibition of target enzymes.

- Lipophilicity and Membrane Interaction : The trifluoromethoxy group increases the compound's lipophilicity, promoting better interaction with lipid membranes, which is crucial for antimicrobial activity.

Research Findings

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride?

- Methodology : A representative approach involves nucleophilic substitution or sulfonation reactions. For example, sodium 4-hydroxybenzenesulfonate can react with halogenated trifluoromethoxybenzene derivatives (e.g., bromomethyl-substituted analogs) under reflux conditions in ethanol/water mixtures. Acidic workup (HCl) and extraction with ethyl acetate yield the sulfonyl chloride after purification .

- Key Considerations : Temperature control (100°C) and stoichiometric ratios are critical to avoid side products like disulfonates. Solvent choice (e.g., ethanol for solubility) and inert atmospheres may improve yields .

Q. How is the compound characterized for purity and structural confirmation?

- Analytical Techniques :

- NMR Spectroscopy : H and F NMR (e.g., δ 57 ppm for trifluoromethoxy groups) confirm substituent positions and purity .

- LCMS : Retention time (e.g., 2.63 min) and molecular ion peaks (e.g., m/z 381 [MH]) validate molecular weight and integrity .

- Physical Properties : Density (1.538 g/cm), boiling point (279.7°C), and refractive index (1.4854) are cross-referenced with literature .

Q. What safety precautions are essential during handling?

- PPE : Use faceshields, gloves, and EN14387 respirators due to its corrosive nature (Skin Corr. 1B classification) .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethoxy groups influence reactivity in nucleophilic substitutions?

- Mechanistic Insight : The electron-withdrawing trifluoromethoxy group (-OCF) deactivates the benzene ring, directing electrophilic attacks to the para position relative to the sulfonyl chloride. Fluorine’s inductive effect further stabilizes intermediates, but steric hindrance may reduce reaction rates in crowded systems .

- Case Study : Derivatives with 3-(trifluoromethoxy)benzyloxy groups show higher yields (86%) compared to bromo analogs (76%), likely due to improved leaving-group stability .

Q. What strategies mitigate decomposition during long-term storage?

- Stability Analysis : The compound is prone to hydrolysis in humid environments.

- Preventive Measures : Use desiccants (e.g., silica gel) in storage vials and avoid exposure to aqueous solvents.

- Monitoring : Regular F NMR checks detect degradation products like sulfonic acids .

Q. How is this compound applied in proteomics or medicinal chemistry?

- Bioconjugation : The sulfonyl chloride reacts with nucleophilic residues (e.g., lysine amines or cysteine thiols) in proteins, enabling site-specific labeling for structural studies .

- Drug Design : It serves as a precursor for sulfonamide-based inhibitors, such as ADAM-17 antagonists, where the trifluoromethoxy group enhances metabolic stability .

Q. What advanced analytical methods resolve conflicting data on regioselectivity?

- Conflict Scenario : Discrepancies in substitution patterns (e.g., para vs. ortho products) may arise from competing electronic and steric effects.

- Resolution :

- DFT Calculations : Predict preferred reaction pathways based on transition-state energies.

- X-ray Crystallography : Unambiguously assigns regiochemistry in crystalline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.